Lipophilicity (LogP): 4.1-Unit Increase Over the Unsubstituted Piperazin-2-one Scaffold
The target compound exhibits a calculated logP of 1.91, representing a 4.1 log-unit increase over the parent piperazin-2-one scaffold (logP −2.19) . This shift is driven by the combined contributions of the isobutyl and tert-butoxymethyl substituents. For context, (S)-6-methyl-piperazin-2-one—a mono-alkylated analog—has a logP of only −0.25 , indicating that each additional methylene or branch point contributes incrementally but that the full disubstitution pattern of the target compound is required to cross into lipophilic space (logP > 1).
| Evidence Dimension | Octanol-water partition coefficient (logP, calculated) |
|---|---|
| Target Compound Data | logP = 1.91 |
| Comparator Or Baseline | Piperazin-2-one (unsubstituted): logP = −2.19; (S)-6-Methyl-piperazin-2-one: logP = −0.25 |
| Quantified Difference | ΔlogP = +4.10 vs. unsubstituted; ΔlogP = +2.16 vs. (S)-6-methyl-piperazin-2-one |
| Conditions | Calculated logP values from ChemSrc (target) and ChemSpider/Guidechem (comparators); ACD/Labs or equivalent prediction method |
Why This Matters
A logP shift from −2.19 to +1.91 moves the compound from a low-permeability, high-aqueous-solubility regime into a balanced lipophilic range (logP 1–3) preferred for passive membrane permeability and oral bioavailability, directly impacting suitability for cell-based assays and in vivo formulation.
